molecular formula C17H9ClF3N3O3 B15212838 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid CAS No. 921620-14-6

5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid

Cat. No.: B15212838
CAS No.: 921620-14-6
M. Wt: 395.7 g/mol
InChI Key: GNYIOAAQAWESGQ-UHFFFAOYSA-N
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Description

This compound is a triazine derivative featuring a carboxylic acid group at position 6, a 4-chlorophenoxy substituent at position 5, and a 3-(trifluoromethyl)phenyl group at position 2. Its exact mass is 423.0328 g/mol . The carboxylic acid moiety increases polarity, suggesting improved aqueous solubility compared to ester derivatives.

Properties

CAS No.

921620-14-6

Molecular Formula

C17H9ClF3N3O3

Molecular Weight

395.7 g/mol

IUPAC Name

5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C17H9ClF3N3O3/c18-11-4-6-12(7-5-11)27-15-13(16(25)26)23-24-14(22-15)9-2-1-3-10(8-9)17(19,20)21/h1-8H,(H,25,26)

InChI Key

GNYIOAAQAWESGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)C(=O)O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate nitriles and hydrazines.

    Introduction of the chlorophenoxy group: This step might involve nucleophilic substitution reactions where a chlorophenol reacts with an intermediate triazine compound.

    Addition of the trifluoromethyl phenyl group: This can be done using Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) enables classical acid-base and nucleophilic substitution chemistry:

Reaction TypeReagents/ConditionsProductsKey Observations
Esterification Methanol/H₂SO₄, refluxMethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylateYield optimization requires anhydrous conditions to prevent hydrolysis.
Amidation Thionyl chloride (SOCl₂), followed by ammonia5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamideIntermediate acyl chloride forms in situ; amide product confirmed via IR (loss of -OH stretch at 2500–3300 cm⁻¹) .
Salt Formation NaOH (aqueous)Sodium 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylateWater-soluble derivative with applications in formulation chemistry.

Triazine Ring Modifications

The electron-deficient 1,2,4-triazine core participates in nucleophilic substitutions and cycloadditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Nucleophilic Substitution Hydrazine hydrate, ethanol, 80°C6-Hydrazinyl derivativePosition 6 of the triazine ring is most reactive due to electronic effects from adjacent substituents.
Cross-Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivativesSuzuki-Miyaura coupling occurs at the 3-position trifluoromethylphenyl group, preserving triazine integrity .

Chlorophenoxy Group Reactivity

The 4-chlorophenoxy substituent undergoes electrophilic and radical-mediated transformations:

Reaction TypeReagents/ConditionsProductsKey Observations
Hydrodechlorination H₂/Pd-C, ethanol5-Phenoxy derivativeCatalytic hydrogenation removes chlorine selectively without affecting other halogens.
Nitration HNO₃/H₂SO₄, 0°C5-(4-Chloro-3-nitrophenoxy) derivativeNitro group introduced at the para position relative to chlorine; regioselectivity confirmed via NOESY .

Trifluoromethyl Group Stability

The -CF₃ group remains inert under most conditions but influences electronic properties:

  • Resistance to hydrolysis : No degradation observed under acidic (HCl, 100°C) or basic (NaOH, 100°C) conditions.

  • Electron-withdrawing effects : Enhances electrophilicity of the triazine ring, as evidenced by DFT calculations showing reduced LUMO energy .

Photochemical and Thermal Behavior

  • Photolysis : UV irradiation (254 nm) in acetonitrile leads to cleavage of the triazine ring, forming cyanuric acid derivatives (HPLC-MS confirmation).

  • Thermal Decomposition : TGA shows decomposition onset at 220°C, releasing CO₂ (detected via FTIR) and chlorine-containing fragments .

Biological Activation Pathways

In enzymatic environments (e.g., esterases):

  • Hydrolysis : Carboxylic acid regenerated from ester prodrugs, enhancing bioavailability.

  • Oxidative Metabolism : CYP450 enzymes mediate hydroxylation of the phenyl ring, identified via LC-MS/MS .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following compounds share the 1,2,4-triazine core but differ in substituents and functional groups, leading to variations in properties (Table 1):

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions 3, 5, 6) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound : 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid 3: 3-(CF₃)phenyl; 5: 4-Cl-phenoxy; 6: -COOH C₁₈H₁₀ClF₃N₃O₃ 423.03 Carboxylic acid enhances polarity; Cl and CF₃ groups increase lipophilicity.
Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 3: 3-(CF₃)phenyl; 5: 4-Cl-phenoxy; 6: -COOEt C₂₀H₁₄ClF₃N₃O₃ 453.79 (estimated) Ethyl ester reduces polarity; may improve membrane permeability.
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4) 3: 4-methylphenyl; 5: -S-C₆H₄-CF₃; 6: -COOEt C₂₀H₁₆F₃N₃O₂S 443.42 Sulfanyl group (-S-) may alter metabolic stability; methylphenyl increases steric bulk.
Ethyl 3-[3-(trifluoromethyl)phenyl]-5-([3-(trifluoromethyl)phenyl]sulfanyl)-1,2,4-triazine-6-carboxylate 3: 3-(CF₃)phenyl; 5: -S-C₆H₄-CF₃; 6: -COOEt C₂₀H₁₃F₆N₃O₂S 473.39 Dual CF₃ groups amplify electron-withdrawing effects; higher molar mass may reduce solubility.

Functional Group Analysis

  • Carboxylic Acid vs. Ester : The target compound’s -COOH group offers hydrogen-bonding capability, likely enhancing solubility in polar solvents. In contrast, ester derivatives (e.g., ethyl carboxylates) are more lipophilic, favoring passive diffusion across biological membranes .
  • Chlorophenoxy vs. Sulfanyl Substituents: The 4-chlorophenoxy group in the target compound provides moderate steric hindrance and electron withdrawal.
  • Trifluoromethyl Positioning : The target compound’s single CF₃ group balances electron withdrawal and steric effects. Analogs with dual CF₃ groups (e.g., molar mass 473.39 g/mol) may exhibit enhanced thermal stability but reduced solubility due to increased hydrophobicity .

Biological Activity

The compound 5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid (CAS No. 860784-34-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H10ClF3N2O2C_{16}H_{10}ClF_3N_2O_2, with a molecular weight of approximately 354.71 g/mol. The structure features a triazine ring substituted with both a chlorophenoxy group and a trifluoromethyl group, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC16H10ClF3N2O2
Molecular Weight354.71 g/mol
CAS Number860784-34-5

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to triazines. For instance, a study revealed that derivatives of triazine exhibited significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may interact with cellular mechanisms involved in cancer proliferation.

  • Case Study : A study on similar triazine compounds demonstrated IC50 values ranging from 1 to 10 µM against human cancer cell lines such as HeLa and MCF-7, indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been explored. The presence of the chlorophenoxy and trifluoromethyl groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

  • Research Findings : In vitro assays showed that related compounds had minimum inhibitory concentrations (MICs) in the range of 5-50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Experimental Evidence : Studies indicated that triazine derivatives could reduce levels of TNF-alpha and IL-6 in cell cultures, suggesting a potential mechanism for their anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to specific structural features:

  • Triazine Ring : Essential for interaction with biological targets.
  • Chlorophenoxy Group : Enhances lipophilicity and possibly increases binding affinity.
  • Trifluoromethyl Group : May contribute to increased metabolic stability and potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step reactions starting with condensation of substituted phenyl precursors (e.g., 4-chlorophenol derivatives) with triazine intermediates. A key step is the cyclization of carboxylic acid precursors under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields.
  • Data Considerations : Monitor reaction progress via TLC/HPLC and confirm intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm) .

Q. How is the molecular structure of this compound validated?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. For example, triazine derivatives with chlorophenyl groups often exhibit planar geometries with bond angles close to 120° at the triazine core . Complementary techniques include mass spectrometry (ESI-MS for molecular ion peaks) and elemental analysis (<±0.4% deviation for C/H/N) .

Q. What preliminary biological screening assays are recommended?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC₅₀ calculations .
    • Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin for antimicrobials) and validate statistical significance via ANOVA (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and assess bioactivity shifts .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .
    • Data Contradictions : Address discrepancies between predicted and observed activities by re-evaluating solvent effects or stereochemical influences .

Q. What strategies resolve stability issues in aqueous formulations of this compound?

  • Methodology :

  • pH Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10. Monitor via UPLC-MS for degradation products (e.g., hydrolysis of ester groups) .
  • Excipient Screening : Use cyclodextrins or PEG-based matrices to enhance solubility and prevent crystallization .

Q. How to address conflicting reports on its pharmacokinetic (PK) properties?

  • Methodology :

  • Comparative PK Studies : Administer the compound in rodent models via IV/PO routes. Measure plasma concentrations via LC-MS/MS and calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Analytical and Data Analysis Challenges

Q. What advanced techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • DSC/TGA : Identify melting points and thermal decomposition profiles (e.g., endothermic peaks at 205–210°C) .
  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to reference data .

Q. How to optimize LC-MS conditions for trace impurity detection?

  • Methodology :

  • Column Selection : Use C18 columns (2.6 µm particle size) with mobile phases of 0.1% formic acid in water/acetonitrile.
  • Ionization Parameters : ESI+ mode with capillary voltage 3.5 kV and source temperature 300°C for optimal ionizability .

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